molecular formula C41H64N2O10 B12736144 3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester CAS No. 143353-30-4

3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester

Cat. No.: B12736144
CAS No.: 143353-30-4
M. Wt: 745.0 g/mol
InChI Key: YIMWWHWSVDTOIN-IEOJAWRJSA-N
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Description

“3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” is a synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound is designed to enhance the pharmacological properties of erythromycin, such as its stability, bioavailability, and spectrum of activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” typically involves multiple steps:

    Starting Material: Erythromycin A is used as the starting material.

    De-mycarosylation: Removal of the mycarose sugar moiety.

    Desoxylation: Removal of the hydroxyl group at the 11th position.

    Methylation: Introduction of a methyl group at the 6th position.

    Oxidation: Conversion of the hydroxyl group at the 3rd position to a keto group.

    Amination: Introduction of the 4-phenylbutylamino group at the 11th position.

    Cyclization: Formation of the 11-N,12-O-cyclic carbamate ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group.

    Reduction: Reduction reactions can target the keto group, converting it back to a hydroxyl group.

    Substitution: The phenylbutylamino group can be substituted with other amines under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various amines, under acidic or basic conditions.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amino derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing other macrolide derivatives.

    Study of Reaction Mechanisms: Helps in understanding the reaction mechanisms of macrolides.

Biology

    Antibiotic Research: Investigated for its antibacterial properties against various pathogens.

    Enzyme Inhibition: Studied for its potential to inhibit bacterial ribosomal enzymes.

Medicine

    Antibiotic Development: Potential use in developing new antibiotics with improved efficacy.

    Drug Delivery: Explored for its ability to enhance drug delivery and bioavailability.

Industry

    Pharmaceutical Manufacturing: Used in the production of advanced pharmaceutical compounds.

    Biotechnology: Applied in biotechnological processes for producing antibiotics.

Mechanism of Action

The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptide chain elongation.

Comparison with Similar Compounds

Similar Compounds

    Erythromycin A: The parent compound, widely used as an antibiotic.

    Clarithromycin: A derivative with improved acid stability.

    Azithromycin: Known for its extended half-life and broader spectrum of activity.

Uniqueness

“3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” is unique due to its specific structural modifications, which enhance its pharmacological properties compared to other macrolides.

Properties

CAS No.

143353-30-4

Molecular Formula

C41H64N2O10

Molecular Weight

745.0 g/mol

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-(4-phenylbutyl)-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C41H64N2O10/c1-12-31-41(8)35(43(39(48)53-41)21-17-16-20-29-18-14-13-15-19-29)26(4)32(44)24(2)23-40(7,49-11)36(27(5)33(45)28(6)37(47)51-31)52-38-34(46)30(42(9)10)22-25(3)50-38/h13-15,18-19,24-28,30-31,34-36,38,46H,12,16-17,20-23H2,1-11H3/t24-,25-,26+,27+,28-,30+,31-,34-,35-,36-,38+,40-,41-/m1/s1

InChI Key

YIMWWHWSVDTOIN-IEOJAWRJSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCC4=CC=CC=C4)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCC4=CC=CC=C4)C

Origin of Product

United States

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